molecular formula C11H13FN4O B1490947 4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2098037-85-3

4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B1490947
CAS No.: 2098037-85-3
M. Wt: 236.25 g/mol
InChI Key: JMFNWHBXQYQKQA-UHFFFAOYSA-N
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Description

4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a compound that belongs to the class of oxazepines, which are seven-membered heterocyclic compounds containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be achieved through several synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be carried out in a microwave oven, which offers the advantage of a short reaction time and high yields .

Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused oxazepines. This reaction involves a copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the Ugi four-component reaction followed by intramolecular O-arylation. This method is advantageous due to its simplicity and the ability to produce large quantities of the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azido group, which can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azido group substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxazepine N-oxide.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxazepines with various functional groups.

Scientific Research Applications

4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the disruption of essential cellular processes in target organisms. Molecular docking studies have provided insights into the interactions between this compound and its molecular targets, elucidating the pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to the presence of the azidoethyl and fluoro substituents, which confer distinct chemical reactivity and biological activity. These substituents enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

4-(2-azidoethyl)-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O/c12-10-1-2-11-9(7-10)8-16(5-6-17-11)4-3-14-15-13/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFNWHBXQYQKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1CCN=[N+]=[N-])C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 2
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4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 3
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4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 4
4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 5
4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 6
4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

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